Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Overview
Description
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group and a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
While specific future directions for “Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate” were not found, the related substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests potential for further development and study in the field of anti-tubercular agents .
Mechanism of Action
Target of Action
The compound, Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate, has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the primary target of this compound could be a protein or enzyme essential for the survival or replication of this bacterium.
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound likely affects pathways crucial for the survival or replication of mycobacterium tuberculosis .
Result of Action
The compound has been found to exhibit significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s action results in the inhibition of the bacterium’s growth or survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid methyl ester with 1-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-ethylpiperazin-1-yl)pyridine-3-carboxylate
- Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
- Methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
Uniqueness
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various research applications .
Properties
IUPAC Name |
methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17-2/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVXHYAVALLCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431959 | |
Record name | Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132144-02-6 | |
Record name | Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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